molecular formula C9H6N2O B581596 1-Oxoisoindoline-5-carbonitrile CAS No. 1261869-76-4

1-Oxoisoindoline-5-carbonitrile

Cat. No. B581596
M. Wt: 158.16
InChI Key: BLPWHFXOHFISJT-UHFFFAOYSA-N
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Patent
US08952009B2

Procedure details

1-oxoisoindoline-5-carbonitrile. To methyl 2-(bromomethyl)-4-cyanobenzoate (0.3 g, 1.18 mmol) in a sealed tube, was added 7N NH3 in MeOH (10 mL). The tube was then sealed and the reaction stirred at 40° C. for 18 h. The reaction progress was monitored by TLC (90% EtOAc in hexanes). The reaction was filtered to give the title compound as a white solid. 1H NMR (400MHz, DMSO-d6): δ 8.95 (s, 1H), 8.1 (s, 1H), 7.9 (d, J=8.0 Hz, 1H), 7.8 (d, J=8.0 Hz, 1H), 4.4 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6]C(C#N)=[CH:8][CH:9]=2)[CH2:4][NH:3]1.BrCC1C=C(C#N)C=CC=1C(OC)=O.N.CC[O:30][C:31]([CH3:33])=[O:32]>CO>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:33]([C:31]([OH:30])=[O:32])=[CH:8][CH:9]=2)[CH2:4][NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCC2=CC(=CC=C12)C#N
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=CC(=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 40° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was then sealed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1NCC2=CC(=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.